((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines.
Preparation Methods
The preparation of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a series of synthetic steps. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . This method was first described in a patent application by Acuitas Therapeutics in 2017 .
Chemical Reactions Analysis
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, which can become protonated under acidic conditions.
Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atom and the lipid chains.
Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various acids for protonation. The major products formed depend on the specific reaction conditions but often involve modifications to the lipid chains or the nitrogen atom.
Scientific Research Applications
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is primarily used in the field of nanomedicine. It is a key component in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines, such as the SARS-CoV-2 vaccine produced by Pfizer/BioNTech . These LNPs encapsulate and protect the fragile mRNA, promoting its uptake by cells and ensuring efficient delivery of the genetic material . The compound’s ability to form stable nanoparticles makes it valuable in various therapeutic applications, including gene therapy and cancer treatment.
Mechanism of Action
The mechanism of action of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the nitrogen atom in the compound becomes protonated, yielding an ammonium cation. This cation is attracted to the anionic messenger RNA (mRNA), facilitating the encapsulation of the mRNA within the lipid nanoparticle . Once the nanoparticle is absorbed into cells via receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .
Comparison with Similar Compounds
((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in the formulation of lipid nanoparticles. Some similar compounds include:
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another ionizable lipid used in mRNA vaccine formulations.
2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: Used in lipid nanoparticles for its ability to stabilize and protect nucleic acids.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.
The uniqueness of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a valuable component in modern vaccine technology.
Properties
Molecular Formula |
C48H92N2O4 |
---|---|
Molecular Weight |
761.3 g/mol |
IUPAC Name |
6-[3-cyanopropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H92N2O4/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-30-40-50(42-32-29-39-49)41-31-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46H,5-38,40-44H2,1-4H3 |
InChI Key |
DLSFUFOWEHOEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.